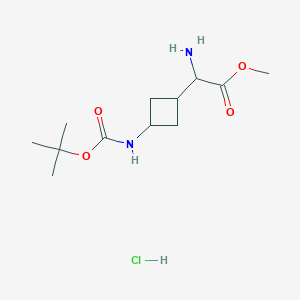

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a cyclobutyl ring with an amino group and a tert-butoxycarbonyl group attached to one of the carbons. Another carbon in the ring is attached to a 2-amino-2-acetate group.Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature. Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Peptide Modification

The tert-butyloxycarbonyl (Boc) group is a common protective group in peptide synthesis. It is used to protect amino groups during the synthesis process, allowing for selective reactions to occur at other sites of the amino acid or peptide molecule. The Boc group can be removed under mildly acidic conditions without affecting the peptide backbone. This property is utilized in the synthesis of complex peptides and in modifications that introduce specific functional groups or structural changes to peptides and amino acids.

Quantitative Analysis and Derivative Formation : Ehrlich-Rogozinski (1974) demonstrated a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, providing a way to accurately determine the tert-butyloxycarbonyl derivative through a simple and rapid process (Ehrlich-Rogozinski, 1974).

Building Blocks for Cyclopropyl-Containing Amino Acids : Limbach et al. (2009) prepared a versatile building block, demonstrating its reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This highlights the compound's role in synthesizing geometrically constrained bicyclic peptidomimetics (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Conformational Studies : Ejsmont et al. (2007) explored the conformation of a tert-butoxycarbonyl-protected tripeptide in both crystalline state and gas phase, showing how structural analysis can inform on peptide stability and conformation in different environments (Ejsmont, Gajda, & Makowski, 2007).

Amino Cyclodextrin Permethylation : Kordopati and Tsivgoulis (2018) described the use of the tert-butyloxycarbonyl protecting group in the permethylation of amino-cyclodextrins, demonstrating its stability under alkaline conditions and the ease of removal under mildly acidic conditions, without compromising the cyclodextrin skeleton (Kordopati & Tsivgoulis, 2018).

Polymerization and Material Synthesis : Gao, Sanda, and Masuda (2003) investigated the synthesis and polymerization of amino acid-derived acetylene monomers protected with the tert-butyloxycarbonyl group, revealing their potential in creating polymers with unique properties (Gao, Sanda, & Masuda, 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing the secretion of anabolic hormones, and supply of fuel during exercise .

Mode of Action

The tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been known to prevent exercise-induced muscle damage .

Action Environment

The compound’s stability under various conditions suggests that it may be robust to environmental changes .

Analyse Biochimique

Biochemical Properties

It is known that the tert-butoxycarbonyl (Boc) group is an acid-labile protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions . This suggests that Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride may interact with enzymes and proteins that are involved in amine metabolism.

Molecular Mechanism

It is known that the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo changes in the presence of certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

methyl 2-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-8-5-7(6-8)9(13)10(15)17-4;/h7-9H,5-6,13H2,1-4H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGREGGLRIKLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2445784-09-6 |

Source

|

| Record name | methyl 2-amino-2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2510566.png)

![3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2510569.png)

![2-[[4-[Bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2510570.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2510572.png)

![ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510573.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((4-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510580.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)